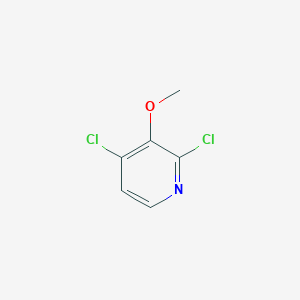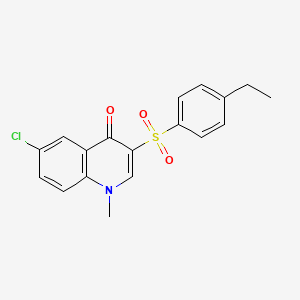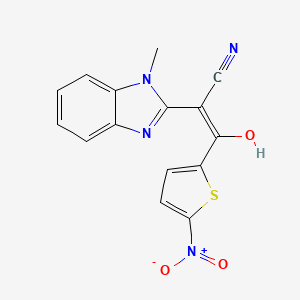
2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a thienyl group, and a nitrile functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile typically involves multi-step organic reactions
Benzimidazole Core Formation: The synthesis begins with the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Thienyl Group Introduction: The thienyl group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl halide and a palladium catalyst.
Nitrile Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst, or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study these derivatives to understand their mechanisms of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with biological targets makes them valuable in the design of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.
作用机制
The mechanism of action of 2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
2-(1-Methylbenzimidazol-2-ylidene)-3-(2-thienyl)-3-oxopropanenitrile: Similar structure but lacks the nitro group.
2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-methyl(2-thienyl))-3-oxopropanenitrile: Similar structure with a methyl group instead of a nitro group on the thienyl ring.
Uniqueness
The presence of the nitro group in 2-(1-Methyl(3-hydrobenzimidazol-2-ylidene))-3-(5-nitro(2-thienyl))-3-oxopropan enitrile imparts unique electronic properties and reactivity, making it distinct from its analogs. This functional group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic and biological applications.
属性
IUPAC Name |
(E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c1-18-11-5-3-2-4-10(11)17-15(18)9(8-16)14(20)12-6-7-13(23-12)19(21)22/h2-7,20H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWKZOUDOCRETB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(S3)[N+](=O)[O-])O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(\C3=CC=C(S3)[N+](=O)[O-])/O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
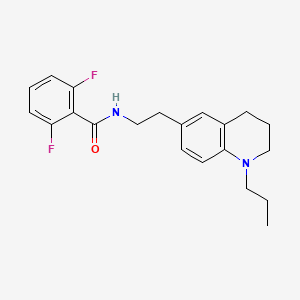
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B2683150.png)
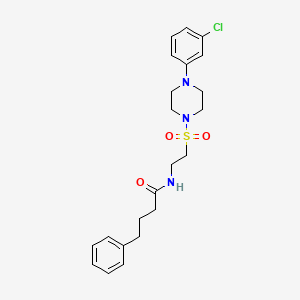
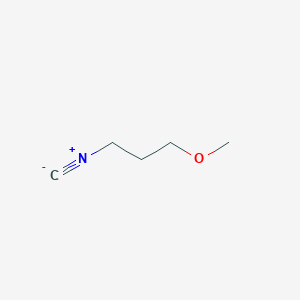
![N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2683154.png)
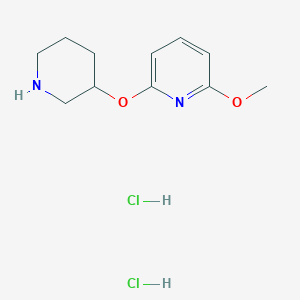
![6-Ethyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683163.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2683164.png)
![1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2683165.png)
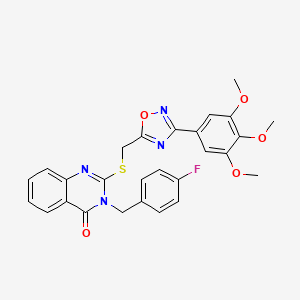
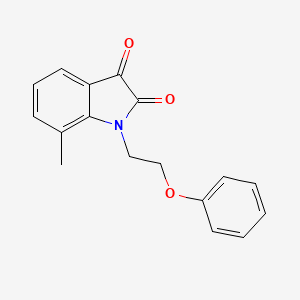
![6-[3-(Benzyloxy)benzoyl]-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2683170.png)
